

Reconstitution of lyophilized [Leu15]-Gastrin I (human) for experiments

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Compound of Interest		
Compound Name:	[Leu15]-Gastrin I (human)	
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Application Notes and Protocols for [Leu15]-Gastrin I (human)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of human gastrin I, a peptide hormone crucial for stimulating gastric acid secretion and maintaining the gastrointestinal epithelium.[1] In this analog, the methionine at position 15 is replaced with leucine, enhancing its stability in aqueous solutions by preventing oxidation, which can lead to a loss of biological activity.[2] [Leu15]-Gastrin I exerts its biological effects primarily through the cholecystokinin B (CCK-B) receptor, a G-protein-coupled receptor (GPCR).[1] Its role in promoting the growth of gastrointestinal and other cancers has made it a significant tool in cancer research.[1] These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized [Leu15]-Gastrin I (human).

Reconstitution and Storage of Lyophilized [Leu15]-Gastrin I

Proper reconstitution and storage of lyophilized [Leu15]-Gastrin I are critical for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.



General Reconstitution Procedure:

- Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.
- Allow the vial to reach room temperature before opening to avoid moisture condensation.
- Add the recommended solvent slowly and gently agitate to dissolve the peptide. Avoid vigorous shaking.
- If solubility is an issue, sonication can be used to aid dissolution.[3]

Solubility and Stock Solution Preparation:

The choice of solvent depends on the experimental requirements. Below are the recommended solvents and achievable concentrations.

Solvent	Concentration	Notes
DMSO	100 mg/mL (48.07 mM)	Use of newly opened, hygroscopic DMSO is recommended; ultrasonic treatment may be needed.[4]
Water	10.53 mg/mL (5.06 mM)	Requires pH adjustment to 11 with NaOH and sonication.[4] For cell culture, filter-sterilize after dilution to the working concentration.[4]
0.1% NaOH	1 mg/mL	Helps to neutralize the acidity from the trifluoroacetic acid (TFA) used in lyophilization.[2] [5][6]
1% NH4OH	1 mg/mL	An alternative basic solution for reconstitution.[2][5][6]

Storage of Stock Solutions:



To ensure the stability of the reconstituted peptide, follow these storage guidelines:

Storage Temperature	Duration	Recommendations
-80°C	Up to 6 months	Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [4][7]
-20°C	Up to 1 month	Suitable for shorter-term storage.[4][7] It is advised to use polypropylene tubes as peptides can adhere to plastic. [2]

Experimental Protocols Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of [Leu15]-Gastrin I on the proliferation of cancer cell lines expressing the CCK-B receptor.

Materials:

- CCK-B receptor-expressing cells (e.g., AGS gastric cancer cells)
- · Complete cell culture medium
- · Serum-free cell culture medium
- [Leu15]-Gastrin I stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

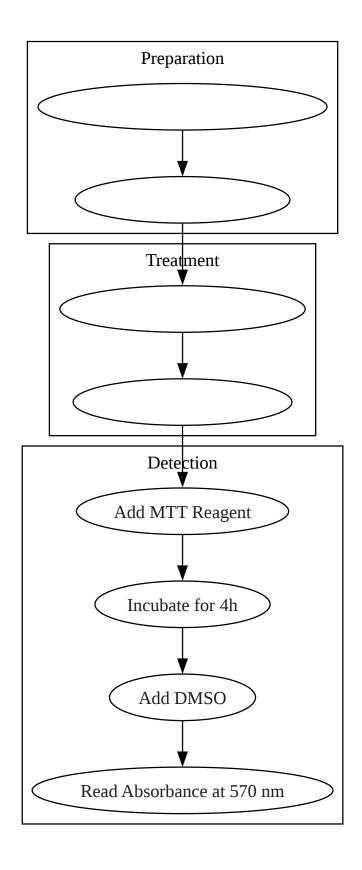


- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Serum Starvation: After 24 hours, replace the medium with 100 μL of serum-free medium and incubate for another 24 hours to synchronize the cells.
- Treatment: Prepare serial dilutions of [Leu15]-Gastrin I in serum-free medium. Add 10 μL of the diluted peptide to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 1 μM). Include a vehicle control (serum-free medium alone).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.





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Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of the CCK-B receptor by [Leu15]-Gastrin I.

Materials:

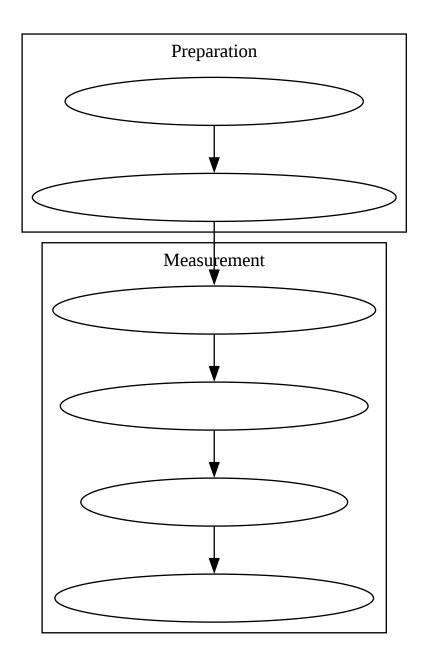
- CCK-B receptor-expressing cells
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- · Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- [Leu15]-Gastrin I stock solution
- 96-well black, clear-bottom plates
- Fluorescence plate reader with injection capabilities

Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) in HBSS.
- Incubation: Remove the culture medium and add 100 μ L of the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with 100 μL of HBSS to remove excess dye. After the final wash, leave 100 μL of HBSS in each well.
- Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
- Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).



- Stimulation: Inject a solution of [Leu15]-Gastrin I to achieve the desired final concentration and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
- Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.



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Protocol 3: Western Blot for MAPK (ERK1/2) Activation



This protocol is for detecting the phosphorylation of ERK1/2, a key downstream effector in the [Leu15]-Gastrin I signaling pathway.

Materials:

- CCK-B receptor-expressing cells
- Serum-free medium
- [Leu15]-Gastrin I stock solution
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with [Leu15]-Gastrin I at the desired concentration for various time points (e.g., 5, 15, 30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

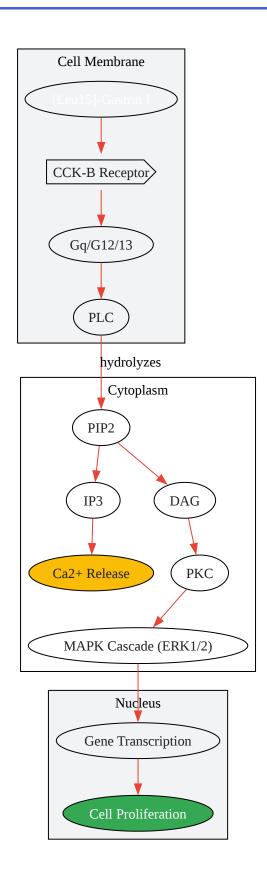


- SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 μg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
- Western Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Signaling Pathway of [Leu15]-Gastrin I

[Leu15]-Gastrin I binds to the CCK-B receptor, which is coupled to Gq and G12/13 G-proteins. [8] This interaction initiates a cascade of intracellular signaling events. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] These events, along with the activation of other pathways like the mitogen-activated protein kinase (MAPK) cascade, ultimately lead to cellular responses such as proliferation and acid secretion.[8][9]





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